molecular formula C14H11N3OSe B14383402 2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one CAS No. 89927-24-2

2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one

Cat. No.: B14383402
CAS No.: 89927-24-2
M. Wt: 316.23 g/mol
InChI Key: TVKXFCYMXWGATI-UHFFFAOYSA-N
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Description

2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one is a heterocyclic compound that contains selenium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one typically involves the reaction of primary selenoamides with bisacyl chlorides in the presence of triethylamine (Et3N). For example, the reaction with malonyl chloride yields 6-hydroxy-1,3-selenazin-4-ones in high yield . Other bisacyl chlorides such as succinyl chloride, glutaryl chloride, and phthaloyl chloride can also be used to produce corresponding selenoanhydrides .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Brominated or nitrated derivatives of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one is not well-documented. it is likely that the compound interacts with various molecular targets and pathways due to the presence of the selenium atom, which can participate in redox reactions and form stable complexes with other molecules. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one is unique due to the presence of the selenium atom, which imparts distinct chemical properties compared to its sulfur analogs. Selenium-containing compounds often exhibit different reactivity and biological activities, making them valuable for various applications.

Properties

CAS No.

89927-24-2

Molecular Formula

C14H11N3OSe

Molecular Weight

316.23 g/mol

IUPAC Name

2-(2-methylanilino)pyrido[3,2-e][1,3]selenazin-4-one

InChI

InChI=1S/C14H11N3OSe/c1-9-5-2-3-7-11(9)16-14-17-12(18)10-6-4-8-15-13(10)19-14/h2-8H,1H3,(H,16,17,18)

InChI Key

TVKXFCYMXWGATI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=O)C3=C([Se]2)N=CC=C3

Origin of Product

United States

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